molecular formula C4H12IN B1408591 tert-Butylamine Hydroiodide CAS No. 39557-45-4

tert-Butylamine Hydroiodide

Cat. No. B1408591
CAS RN: 39557-45-4
M. Wt: 201.05 g/mol
InChI Key: NLJDBTZLVTWXRG-UHFFFAOYSA-N
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Description

Tert-Butylamine Hydroiodide, also known as t-Butylammonium iodide, is an ammonium salt . It facilitates the formation of highly stable perovskites with good performances . It can be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .


Molecular Structure Analysis

The molecular formula of tert-Butylamine Hydroiodide is C4H11N·HI, and its molecular weight is 201.05 . The structure consists of a tert-butyl group (C4H9) attached to an amine (NH2) and an iodide ion (I-).


Chemical Reactions Analysis

A study on the solvolysis of tert-butyl halides, including tert-butyl iodide, found that the transition states in the solvolysis of these compounds are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .


Physical And Chemical Properties Analysis

Tert-Butylamine Hydroiodide is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point of 221°C and is soluble in water .

Scientific Research Applications

1. Dehydrogenation of tert-Butylamine Borane

  • Summary of Application : tert-Butylamine borane (TBAB) is used in the dehydrogenation process facilitated by ionic liquid (IL). This process is significant in the field of chemical hydrogen storage .
  • Methods of Application : The dehydrogenation of TBAB is facilitated by IL at 90 and 105 °C. The solubility predictions of TBAB in ILs were performed by the conductor-like screening model segment activity coefficient (COSMO-SAC) model .
  • Results or Outcomes : Hydrogen (1.95 equiv) was seen to release from TBAB/[BMIM][OAc] at 105 °C, whereas TBAB/[TDTHP][Phosph] produced 1.63 equiv of hydrogen after 360 min of dehydrogenation .

2. Use in Solar Cell Materials

  • Summary of Application : tert-Butylamine Hydroiodide is used in the production of solar cell materials, specifically in the creation of organic-inorganic perovskite precursors .

3. Synthesis of N-Heterocycles via Sulfinimines

  • Summary of Application : tert-Butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

4. Removal of Surfactant and Capping Agent from Pd Nanocubes

  • Summary of Application : tert-Butylamine is used in the removal of surfactant and capping agent from Pd nanocubes (Pd-NCs) . A clean surface without impurities is required for realistic applications .
  • Methods of Application : A novel method for cleaning the nanoparticle surface, i.e., treatment with tert-butylamine is reported . For comparison, a part of the untreated sample is subjected to the commonly used method of heat-treatment in an oxygen atmosphere for surface cleaning .
  • Results or Outcomes : Treatment with tert-butylamine provides a clean surface free of PVP and Br− . Cleanliness of the surface is further confirmed by the voltammograms and ORR activities in 0.1 M HClO4 . It is concluded that tert-butylamine can be an effective solvent for the removal of PVP and a reagent for Br− ions because of its ability to form a quaternary ammonium salt .

5. Reaction with tert-Butylamine

  • Summary of Application : tert-Butylamine is used in the reaction with the simplest Criegee Intermediate CH2OO . This reaction is significant in the field of atmospheric chemistry .

6. Reducing Agent for the Restoration of Art Work

  • Summary of Application : tert-Butylamine borane (TBAB) is used as a reducing agent for the restoration of art work .

Safety And Hazards

Tert-Butylamine Hydroiodide is classified as a hazardous chemical . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and it is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methylpropan-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylamine Hydroiodide

CAS RN

39557-45-4
Record name tert-Butylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Min'yan', SM Ramsh, VS Fundamenskii… - Russian Journal of …, 2010 - Springer
… In DMSO-d6 solution the product of amine exchange of compounds I with glycine is not simply a mixture of equimolar quantities of the zwitterion IIIa and tert-butylamine hydroiodide, but …
Number of citations: 2 link.springer.com
L TANSJÖ - Acta Chem. Scand, 1959 - actachemscand.org
Part 1. In a previous paper г it was shown that only two chlorine atoms are replaced when w-propyltrichlorosilane reacts with íerí.-butylamine, diethylamine and N-methylaniline. This …
Number of citations: 2 actachemscand.org

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